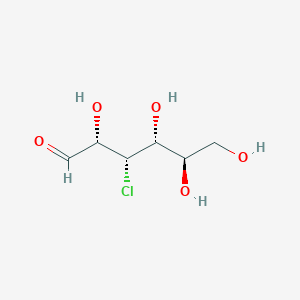

3-Chloro-3-deoxy-D-glucose

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C6H11ClO5 |

|---|---|

分子量 |

198.60 g/mol |

IUPAC名 |

(2S,3S,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 |

InChIキー |

JWYWFHQMFHJVRH-SLPGGIOYSA-N |

異性体SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)Cl)O)O)O |

正規SMILES |

C(C(C(C(C(C=O)O)Cl)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-3-deoxy-D-glucose

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-3-deoxy-D-glucose is a synthetic halogenated derivative of D-glucose that serves as a valuable tool in glycobiology and biomedical research. Its structural modification, the substitution of a hydroxyl group with a chlorine atom at the C-3 position, confers unique chemical and biological properties. This document provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound. It is intended to be a technical resource for researchers exploring its potential applications, particularly in the study of carbohydrate metabolism and transport.

Chemical and Physical Properties

This compound is a white to off-white powder. Its core chemical and physical properties are summarized in the table below, providing a comparative overview of key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁ClO₅ | [1] |

| Molecular Weight | 198.60 g/mol | [1] |

| CAS Number | 22933-89-7 | [1] |

| Melting Point | 140-144 °C | |

| Boiling Point | 473.715 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in water. | |

| Appearance | White to off-white powder | |

| Storage | Store at < -15°C | [1] |

Synthesis

The synthesis of this compound is typically achieved through a multi-step process starting from a protected derivative of D-glucose, commonly 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, also known as diacetone glucose. This starting material has a free hydroxyl group only at the C-3 position, allowing for regioselective modification.

Experimental Protocol: Synthesis from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This protocol describes a general approach for the chlorination of the C-3 position followed by deprotection to yield the final product.

Step 1: Chlorination of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Materials:

-

1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Triphenylphosphine (B44618) (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous pyridine (B92270)

-

Anhydrous toluene

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and triphenylphosphine in anhydrous pyridine and anhydrous toluene.

-

Add carbon tetrachloride dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to obtain 3-chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

-

Step 2: Acidic Hydrolysis (Deprotection)

-

Materials:

-

3-chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

-

Aqueous acetic acid (e.g., 80%) or another suitable acid catalyst

-

Ethanol

-

Diethyl ether

-

-

Procedure:

-

Dissolve the purified 3-chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in the aqueous acetic acid solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Concentrate the solution under reduced pressure to remove the solvents.

-

The crude this compound can be purified by recrystallization from a solvent system such as ethanol/diethyl ether.

-

Caption: Synthetic workflow for this compound.

Spectral Data

Detailed spectral analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the structure and data from similar compounds. The presence of the electronegative chlorine atom at C-3 will cause a downfield shift for the proton and carbon at this position compared to D-glucose.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum in D₂O would be expected to show a complex set of signals corresponding to the α and β anomers in equilibrium. The anomeric proton (H-1) would appear as two distinct doublets. The proton at C-3 (H-3) would likely be a doublet of doublets, coupled to H-2 and H-4, and its chemical shift would be significantly downfield compared to that in D-glucose.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will also show distinct signals for the α and β anomers. The C-3 carbon signal is expected to be significantly shifted downfield due to the deshielding effect of the attached chlorine atom.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum Features: Under Electron Ionization (EI), the molecular ion peak [M]⁺ at m/z 198 (for ³⁵Cl) and 200 (for ³⁷Cl) with an approximate ratio of 3:1 would be expected, though it may be of low intensity. Fragmentation would likely involve the loss of water (H₂O), hydrogen chloride (HCl), and various carbohydrate-specific fragmentation pathways. Common fragments would include those resulting from cleavage of the carbon-carbon bonds within the sugar ring.

Biological Activity and Mechanism of Action

This compound has been utilized as a synthetic compound to investigate the effects of substituents on the transport of molecules across cellular membranes.[1] Its hydrophobic nature allows it to be transported via passive diffusion.[1]

Interaction with Glucose Transporters

Given its structural similarity to glucose, this compound is a potential competitive inhibitor of glucose transporters (GLUTs). The chlorine atom at the C-3 position may interfere with the binding of the sugar to the transporter protein, thereby inhibiting the uptake of glucose into cells. This inhibitory action could have implications for cancer cells, which often exhibit upregulated glucose metabolism.

Effects on Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway

By potentially inhibiting glucose uptake, this compound could indirectly affect major glucose metabolic pathways, including glycolysis and the pentose phosphate pathway (PPP). A reduction in intracellular glucose would lead to decreased flux through these pathways, impacting cellular energy production (ATP) and the synthesis of biosynthetic precursors (e.g., ribose-5-phosphate (B1218738) for nucleotides from the PPP). Furthermore, it is plausible that this compound or its phosphorylated derivative could directly inhibit key enzymes within these pathways, such as hexokinase. The analogous compound, 3-deoxyglucosone (B13542), has been shown to inhibit hexokinase activity.[2]

References

An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-3-deoxy-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Chloro-3-deoxy-D-glucose, a halogenated glucose analog of interest in glycobiology and for the study of carbohydrate-mediated biological processes. This document details a viable synthetic pathway, including experimental protocols, and discusses purification strategies.

Introduction

This compound is a synthetic monosaccharide in which the hydroxyl group at the C-3 position of D-glucose is replaced by a chlorine atom. This structural modification imparts unique physicochemical properties, making it a valuable tool for investigating the role of specific hydroxyl groups in carbohydrate-protein interactions and enzymatic processes. Notably, it has been utilized in studies concerning the transport of molecules across cellular membranes. Due to its structural similarity to D-glucose, it can serve as a probe to elucidate the mechanisms of glucose transporters.

Synthetic Approach

The synthesis of this compound can be achieved through a multi-step process commencing from a readily available glucose derivative. A key strategy involves the nucleophilic opening of an epoxide precursor, which allows for the stereospecific introduction of the chloro substituent at the C-3 position.

A viable synthetic route starts from 1,6-anhydro-β-D-glucopyranose and proceeds through the formation of a protected epoxide intermediate, 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose. The subsequent reaction with a chloride source yields the protected 3-chloro-3-deoxy-glucose derivative, which is then deprotected to afford the final product.

Overall Synthetic Pathway

The logical workflow for the synthesis is outlined below.

Caption: General synthetic workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the key steps in the synthesis of this compound.

Preparation of 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose

This protocol is adapted from the work of Grindley et al. (1987) and describes the crucial step of introducing the chlorine atom.[1]

Materials:

-

1,6:2,3-Dianhydro-4-O-benzyl-β-D-allopyranose

-

Tetraethylammonium (B1195904) chloride (catalytic amount)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose (10 mmol, 2.34 g) and tetraethylammonium chloride (1.5 mmol, 0.25 g) in dry 1,1,2,2-tetrachloroethane is heated at reflux.[1]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using chloroform as the eluent.[1]

-

The solid obtained is recrystallized from ethanol to yield colorless crystals of 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose.[1]

Deprotection of 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose

The removal of the 1,6-anhydro bridge and the O-benzyl ether protecting group is necessary to obtain the final product. This can be achieved by acid-catalyzed hydrolysis and hydrogenolysis, respectively.

Materials:

-

1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose

-

Trifluoroacetic acid (TFA)

-

Water

-

Palladium on carbon (10% Pd/C)

-

Methanol (B129727) or Ethanol

-

Hydrogen gas supply

Procedure:

-

Acid Hydrolysis (Removal of 1,6-anhydro bridge): The protected intermediate is dissolved in a mixture of trifluoroacetic acid and water and stirred at room temperature. The reaction is monitored by TLC until the starting material is consumed. The acid is then neutralized, and the product is extracted.

-

Hydrogenolysis (Removal of O-benzyl group): The product from the previous step is dissolved in methanol or ethanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete (monitored by TLC). The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude this compound.

Purification of this compound

The final product can be purified by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel

-

Solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate (B1210297) in hexanes)

Procedure:

-

The crude product is dissolved in a minimal amount of the eluent and loaded onto a silica gel column.

-

The column is eluted with an appropriate solvent system, starting with a less polar mixture and gradually increasing the polarity.

-

Fractions are collected and analyzed by TLC.

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Specific Rotation (c, solvent) | Reference |

| 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose | C₁₃H₁₅ClO₄ | 270.71 | 76 | 61-62 | -34.3° (0.97, CHCl₃) | [Grindley et al., 1987][1] |

| Final Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₆H₁₁ClO₅ | 198.60 |

Biological Context: A Probe for Glucose Transporters

This compound, as a glucose analog, is transported across cell membranes via glucose transporters (GLUTs). The mechanism of transport is facilitated diffusion, a process that does not require energy and relies on a concentration gradient. The interaction of such analogs with GLUTs provides valuable insights into the transporter's substrate specificity and conformational changes during the transport cycle.

Caption: Facilitated diffusion of this compound via a GLUT transporter.

References

The Core Mechanism of 3-Chloro-3-deoxy-D-glucose: A Technical Guide for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Abstract

3-Chloro-3-deoxy-D-glucose is a synthetic monosaccharide and a halogenated derivative of D-glucose. While direct experimental evidence detailing its precise mechanism of action is limited, its structural similarity to other glucose analogs, such as 2-deoxy-D-glucose and 3-deoxy-3-fluoro-D-glucose, provides a strong basis for a hypothesized mechanism centered on the disruption of cellular glucose metabolism. This technical guide consolidates the available information and presents a putative mechanism of action for this compound, alongside proposed experimental protocols to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting metabolic pathways.

Introduction

Altered glucose metabolism is a hallmark of various pathological states, including cancer and viral infections. This has led to the development of glucose analogs designed to interfere with these metabolic pathways. This compound belongs to this class of compounds. It is a synthetic molecule where the hydroxyl group at the C-3 position of D-glucose is replaced by a chlorine atom. This modification is expected to alter its interaction with cellular machinery that recognizes and processes glucose.

Based on studies of analogous compounds, it is proposed that this compound acts as a competitive inhibitor of glucose transport and metabolism, primarily targeting the initial steps of the glycolytic pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO₅ |

| Molecular Weight | 198.6 g/mol |

| CAS Number | 22933-89-7 |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

| Storage | Store at -20°C |

Proposed Mechanism of Action

The mechanism of action for this compound is hypothesized to proceed through several key steps, from cellular uptake to the disruption of downstream metabolic pathways.

Cellular Uptake

It is proposed that this compound is transported into cells via glucose transporters (GLUTs), competitively inhibiting the uptake of natural D-glucose. Some evidence also suggests that due to its increased hydrophobicity compared to glucose, it may also cross cellular membranes via passive diffusion[1].

Inhibition of Glycolysis

Following cellular uptake, it is anticipated that this compound, like 2-deoxy-D-glucose, is a substrate for hexokinase, the first enzyme in the glycolytic pathway. Hexokinase would phosphorylate it to form this compound-6-phosphate. However, the presence of the chlorine atom at the C-3 position is expected to prevent the subsequent isomerization of the molecule by phosphoglucose (B3042753) isomerase, leading to the accumulation of the phosphorylated analog. This accumulation competitively inhibits hexokinase, thereby blocking the initial committed step of glycolysis.

The proposed inhibitory action is depicted in the following signaling pathway diagram.

Figure 1: Proposed mechanism of glycolysis inhibition by this compound.

Experimental Protocols

To validate the hypothesized mechanism of action of this compound, a series of in vitro experiments are proposed.

Cellular Uptake Assay

This protocol aims to determine if this compound competes with D-glucose for cellular uptake.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa, A549) to 80-90% confluency in 24-well plates.

-

Starvation: Prior to the assay, starve the cells in glucose-free medium for 1-2 hours.

-

Treatment: Incubate the cells with a fixed concentration of radiolabeled D-glucose (e.g., [³H]-2-deoxy-D-glucose) and varying concentrations of this compound for a short period (e.g., 5-10 minutes).

-

Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the intracellular radioactivity against the concentration of this compound to determine the inhibitory effect on glucose uptake.

Hexokinase Activity Assay

This assay will determine if this compound is a substrate and/or inhibitor of hexokinase.

Methodology:

-

Enzyme Reaction: Prepare a reaction mixture containing purified hexokinase, ATP, MgCl₂, and a coupled enzyme system (e.g., glucose-6-phosphate dehydrogenase and NADP⁺).

-

Substrate/Inhibitor Addition:

-

To test as a substrate, add varying concentrations of this compound to the reaction mixture and monitor the rate of NADP⁺ reduction to NADPH at 340 nm.

-

To test as an inhibitor, add a fixed concentration of D-glucose and varying concentrations of this compound to the reaction mixture and monitor the rate of NADPH formation.

-

-

Data Analysis: Calculate the kinetic parameters (Km, Vmax, and Ki) to characterize the interaction of this compound with hexokinase.

Glycolysis Stress Test

This protocol assesses the impact of this compound on the overall glycolytic flux in live cells.

Methodology:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.

-

Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration.

-

Extracellular Flux Analysis: Use a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR), a proxy for glycolysis. The assay involves sequential injections of glucose, oligomycin (B223565) (an ATP synthase inhibitor to drive maximal glycolysis), and 2-deoxy-D-glucose (a glycolysis inhibitor to establish a non-glycolytic baseline).

-

Data Analysis: Analyze the ECAR profiles to determine the effect of this compound on basal glycolysis and glycolytic capacity.

The logical workflow for these experimental protocols is illustrated below.

Figure 2: Logical workflow for the experimental validation of the proposed mechanism.

Conclusion

While direct experimental data on the mechanism of action of this compound is not yet available, its structural analogy to other well-characterized glucose derivatives strongly suggests that it functions as a competitive inhibitor of glucose transport and metabolism. The proposed mechanism involves cellular uptake via glucose transporters, phosphorylation by hexokinase, and subsequent inhibition of the glycolytic pathway due to the accumulation of the phosphorylated analog. The experimental protocols outlined in this guide provide a clear path for researchers to investigate and validate this hypothesized mechanism, which will be crucial for the potential development of this compound as a therapeutic agent.

References

In Vitro Studies with 3-Deoxy-D-glucose Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of in vitro studies involving 3-deoxy-D-glucose analogs, with a primary focus on the well-characterized compounds 2-deoxy-D-glucose (2-DG) and 3-deoxy-3-fluoro-D-glucose (3-FG). While the specific compound 3-Chloro-3-deoxy-D-glucose is a synthetic molecule noted for its use in studying membrane transport due to its hydrophobic nature and ability to undergo passive diffusion, detailed in vitro studies on its specific mechanism of action and effects on cellular signaling are limited in publicly available research.[1] In contrast, extensive research on 2-DG and 3-FG provides valuable insights into the potential mechanisms and applications of this class of glucose analogs, particularly in the context of cancer metabolism.

These compounds act as mimics of D-glucose and interfere with glucose metabolism, a pathway often upregulated in cancer cells (the Warburg effect).[2] This guide will detail the experimental protocols used to study these effects, present quantitative data from various in vitro studies, and visualize the key signaling pathways involved.

Core Concepts: Inhibition of Glycolysis

The primary mechanism of action for deoxy-D-glucose analogs like 2-DG is the inhibition of glycolysis.[2] These molecules are transported into the cell via glucose transporters (GLUTs). Once inside, they are phosphorylated by hexokinase, the first enzyme in the glycolytic pathway. The resulting phosphorylated analog (e.g., 2-deoxy-D-glucose-6-phosphate) cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation within the cell.[2][3] This accumulation competitively inhibits hexokinase and disrupts the downstream glycolytic flux, leading to ATP depletion and, in many cancer cell lines, cell death.[3][4]

Quantitative Data from In Vitro Studies

The following tables summarize quantitative data from in vitro studies on deoxy-D-glucose analogs.

Table 1: Effects of 2-Deoxy-D-glucose (2-DG) on Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Effect | Reference |

| SkBr3, MDA/MB468, MCF7 | Breast Cancer | Varies | Decreased cell viability (MTT assay) | [5] |

| SkBr3 | Breast Cancer | 16 mM | Induction of caspase 3 activity | [5] |

| HCT116 | Colon Carcinoma | Not specified | Suppression of apoptosis | [6] |

| SK-N-BE(2) | Neuroblastoma | Not specified | Induction of cell death | [6] |

| Glioblastoma cells | Glioblastoma | Not specified | Increased sensitivity to BCNU | [7] |

| Hepatoma cells | Hepatocellular Carcinoma | Not specified | Inhibition of cell viability, cell cycle retardation | [8] |

Table 2: Kinetic Parameters of Hexose Transport in Human Erythrocytes

| Sugar | Half-saturation Constant (Km) Relationship | Reference |

| 3-deoxy-3-fluoro-D-glucose | = 3-O-methyl-D-glucose < D-glucose < D-mannose < 3-deoxy-D-glucose < D-galactose < L-arabinose | [9] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the effect of 2-DG on breast cancer cell lines.[5]

-

Cell Lines: SkBr3, MDA/MB468, MCF7 human breast cancer cell lines.

-

Reagents: 2-deoxy-D-glucose (2-DG), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of 2-DG for the desired duration (e.g., 4 hours).

-

Add MTT solution to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Express the results as a percentage of control (non-treated) cells.

-

Apoptosis Assay (Caspase 3 Activity)

This protocol is based on the evaluation of 2-DG-induced apoptosis in breast cancer cells.[5]

-

Cell Line: SkBr3 human breast cancer cell line.

-

Reagents: 2-DG, Caspase 3 substrate (e.g., DEVD-pNA), cell lysis buffer.

-

Procedure:

-

Treat SkBr3 cells with the desired concentration of 2-DG (e.g., 16 mM) for various time points (e.g., 4 and 6 hours).

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Determine the protein concentration of the lysates.

-

Incubate the cell lysate with the caspase 3 substrate.

-

Measure the cleavage of the substrate spectrophotometrically at the appropriate wavelength.

-

As a control, pre-incubate some samples with a caspase 3 inhibitor (e.g., DEVD-FMK) before adding the substrate.

-

Glucose Uptake Assay

This is a general protocol for measuring glucose uptake using radiolabeled glucose analogs.

-

Reagents: Radiolabeled glucose analog (e.g., [14C]-D-glucose or a fluorescent analog), cell culture medium.

-

Procedure:

-

Culture cells to a suitable confluency in multi-well plates.

-

Wash the cells with a glucose-free buffer.

-

Incubate the cells with the radiolabeled or fluorescent glucose analog for a defined period.

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of internalized analog using a scintillation counter or fluorescence reader.

-

For competitive inhibition assays, co-incubate the cells with the labeled analog and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of 2-Deoxy-D-glucose

The following diagram illustrates the mechanism by which 2-DG inhibits glycolysis.

Caption: Mechanism of 2-Deoxy-D-glucose action.

Experimental Workflow for In Vitro Evaluation

The diagram below outlines a typical workflow for the in vitro evaluation of a deoxy-D-glucose analog.

References

- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]

- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Deoxy-D-glucose has distinct and cell line-specific effects on the survival of different cancer cells upon antitumor drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and… [ouci.dntb.gov.ua]

- 8. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of 3-Chloro-3-deoxy-D-glucose on Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the specific effects of 3-Chloro-3-deoxy-D-glucose on the glycolytic pathway is limited in publicly available scientific literature. The following guide is based on established principles of glycolysis, the known mechanisms of analogous glucose derivatives, and hypothesized interactions. The experimental protocols provided are established methods for assessing glycolytic inhibition and can be adapted to investigate the effects of this compound.

Introduction

Glycolysis is a fundamental metabolic pathway essential for energy production in virtually all living organisms. The pathway's dysregulation is a hallmark of numerous diseases, including cancer, making it a prime target for therapeutic intervention. Glucose analogs, synthetic molecules that mimic the structure of glucose, are invaluable tools for studying and modulating glycolytic activity. One such analog is this compound, a synthetic monosaccharide. While primarily utilized in studies of membrane transport, its structural similarity to D-glucose suggests a potential role as a modulator of glycolysis. This technical guide provides an in-depth overview of the hypothesized effects of this compound on this central metabolic pathway, supported by detailed experimental protocols for its investigation.

Hypothesized Mechanism of Action

Based on the well-documented mechanisms of other glucose analogs, such as 2-deoxy-D-glucose (2-DG), a plausible mechanism for the action of this compound on glycolysis can be proposed. The central hypothesis is that this compound acts as a competitive inhibitor of glycolysis.

The proposed sequence of events is as follows:

-

Cellular Uptake: this compound is transported into the cell via glucose transporters (GLUTs), competing with endogenous glucose.

-

Phosphorylation by Hexokinase: Once inside the cell, it is likely phosphorylated by hexokinase (HK) at the C6 position, forming this compound-6-phosphate. This step consumes ATP.

-

Inhibition of Downstream Enzymes: The presence of the chloro group at the C3 position is expected to sterically hinder the action of phosphoglucose (B3042753) isomerase (PGI), the enzyme that catalyzes the next step in glycolysis. This would lead to the accumulation of the phosphorylated analog.

-

Feedback Inhibition: The accumulation of this compound-6-phosphate could potentially lead to feedback inhibition of hexokinase, further reducing the overall glycolytic flux.

This proposed mechanism suggests that this compound could effectively disrupt the normal flow of glucose through the glycolytic pathway, leading to a reduction in ATP production and the synthesis of downstream metabolites.

Signaling Pathways and Experimental Workflows

To visualize the hypothesized mechanism and the experimental approaches to validate it, the following diagrams are provided.

Quantitative Data Summary

Table 1: Effect of this compound on Glycolytic Parameters in Cultured Cells

| Concentration of this compound (mM) | Glucose Uptake (% of Control) | Lactate Production (% of Control) | Extracellular Acidification Rate (ECAR) (% of Control) |

| 0 (Control) | 100 ± 5 | 100 ± 6 | 100 ± 4 |

| 0.1 | Data to be determined | Data to be determined | Data to be determined |

| 1 | Data to be determined | Data to be determined | Data to be determined |

| 10 | Data to be determined | Data to be determined | Data to be determined |

| IC50 (mM) | Data to be determined | Data to be determined | Data to be determined |

Table 2: Kinetic Analysis of Glycolytic Enzyme Inhibition by this compound-6-phosphate

| Enzyme | Substrate | Inhibitor (this compound-6-phosphate) | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Inhibition Type |

| Hexokinase | D-Glucose | - | Data | Data | - | - |

| + | Data | Data | Data | Competitive/Non-competitive | ||

| Phosphoglucose Isomerase | Glucose-6-phosphate | - | Data | Data | - | - |

| + | Data | Data | Data | Competitive/Non-competitive |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to validate the hypothesized effects of this compound on glycolysis.

Glucose Uptake Assay

This assay measures the rate at which cells take up glucose from the extracellular medium, providing a direct measure of the initial step of glycolysis.

-

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Krebs-Ringer-HEPES (KRH) buffer

-

2-deoxy-D-[³H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

-

This compound

-

Phloretin (a known glucose transporter inhibitor, as a positive control)

-

Scintillation fluid and counter (for radiolabeled glucose) or fluorescence plate reader (for fluorescent analog)

-

-

Protocol:

-

Seed cells in a 24-well plate and grow to 80-90% confluency.

-

Wash cells twice with warm KRH buffer.

-

Pre-incubate cells for 30 minutes at 37°C with KRH buffer containing various concentrations of this compound or phloretin.

-

Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]-glucose or 2-NBDG to each well.

-

Incubate for 10 minutes at 37°C.

-

Stop the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

-

For radiolabeled glucose, transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity.

-

For fluorescent glucose, measure the fluorescence of the lysate using a plate reader.

-

Normalize the results to the total protein concentration of each sample.

-

Lactate Production Assay

This assay quantifies the amount of lactate, a major end-product of glycolysis, secreted into the culture medium.

-

Materials:

-

Cell line and culture medium

-

This compound

-

Lactate assay kit (commercially available)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Replace the medium with fresh medium containing different concentrations of this compound.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate concentration to the cell number or total protein content.

-

Extracellular Acidification Rate (ECAR) Assay

This assay provides a real-time measurement of the rate at which cells acidify their surrounding medium, which is largely a result of lactate efflux.

-

Materials:

-

Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

-

XF cell culture microplates

-

Assay medium (low-buffered)

-

This compound

-

Glucose, Oligomycin (B223565), and 2-Deoxyglucose (for glycolysis stress test)

-

-

Protocol:

-

Seed cells in an XF cell culture microplate and allow them to form a monolayer.

-

Replace the growth medium with the assay medium and incubate in a CO₂-free incubator at 37°C for 1 hour.

-

Load the sensor cartridge with the compounds to be injected (e.g., this compound, glucose, oligomycin, 2-DG).

-

Place the microplate in the extracellular flux analyzer and initiate the assay protocol.

-

Measure the basal ECAR before and after the injection of this compound.

-

Perform a glycolysis stress test by sequentially injecting glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-DG (a glycolysis inhibitor) to determine key glycolytic parameters in the presence and absence of this compound.

-

Hexokinase Activity Assay

This in vitro assay directly measures the activity of hexokinase, the first enzyme in the glycolytic pathway.

-

Materials:

-

Purified hexokinase enzyme

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

D-Glucose

-

ATP

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

This compound (to be phosphorylated to this compound-6-phosphate for use as a potential inhibitor)

-

Spectrophotometer

-

-

Protocol:

-

Prepare a reaction mixture containing reaction buffer, ATP, NADP⁺, and G6PDH.

-

Add D-glucose as the substrate.

-

To test for inhibition, add the pre-phosphorylated this compound-6-phosphate to the reaction mixture.

-

Initiate the reaction by adding purified hexokinase.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

-

Calculate the enzyme activity and determine the kinetic parameters (Km, Vmax, Ki) in the presence and absence of the inhibitor.

-

Conclusion

While this compound remains a relatively understudied glucose analog in the context of glycolysis, its structural characteristics strongly suggest a potential inhibitory role. The hypothesized mechanism, centered on competitive uptake and subsequent blockage of downstream enzymatic steps, provides a solid framework for future investigations. The experimental protocols detailed in this guide offer robust and well-established methods for elucidating the precise effects of this compound on glycolytic flux and enzyme kinetics. Such studies will be crucial in determining its potential as a research tool for dissecting glycolytic regulation and as a starting point for the development of novel therapeutic agents targeting metabolic pathways.

Structural Analysis of 3-Chloro-3-deoxy-D-glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 3-Chloro-3-deoxy-D-glucose, a halogenated derivative of D-glucose. This document collates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and characterization, and presents a putative biological signaling pathway based on the known mechanisms of analogous glucose derivatives. The information is intended to support researchers, scientists, and drug development professionals in their work with this and similar compounds.

Chemical and Physical Properties

This compound is a monosaccharide derivative where the hydroxyl group at the C-3 position is substituted with a chlorine atom. This modification significantly influences its chemical reactivity and biological activity compared to its parent molecule, D-glucose.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₅ | PubChem[1] |

| Molecular Weight | 198.60 g/mol | PubChem[1] |

| IUPAC Name | (2S,3R,4R,5R,6R)-3-Chloro-6-(hydroxymethyl)oxane-2,4,5-triol | PubChem[1] |

| CAS Number | 22933-89-7 | Guidechem[2] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in water and polar organic solvents | Inferred |

| Melting Point | Not available | |

| Boiling Point | 473.715 °C at 760 mmHg (Predicted) | Guidechem[2] |

| Density | 1.645 g/cm³ (Predicted) | Guidechem[2] |

Synthesis

Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway starting from a protected D-glucose derivative.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-3-deoxy-D-glucose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and known biological context of 3-Chloro-3-deoxy-D-glucose. The information is intended for use in a laboratory research setting by qualified professionals.

Chemical and Physical Properties

This compound is a synthetic chlorinated monosaccharide. While specific toxicological data is limited, its structural similarity to other halogenated sugars warrants careful handling. The known chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁ClO₅ | PubChem |

| Molecular Weight | 198.60 g/mol | PubChem |

| CAS Number | 22933-89-7 | Vendor Information |

| Appearance | White to off-white powder | Vendor Information |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Soluble in water and methanol | General knowledge |

| Storage | Store at -20°C | Vendor Information |

Safety and Handling

Hazard Identification

While not classified under GHS, related chlorinated sugar compounds may cause skin and eye irritation. Inhalation of dust may cause respiratory tract irritation. The toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

| PPE Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical goggles | Protects against splashes and dust particles. |

| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact. |

| Body Protection | Laboratory coat | Protects clothing and exposed skin. |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or when generating dust. | Minimizes inhalation of airborne particles. |

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal

Dispose of waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected in a designated, properly labeled container for chemical waste disposal. Do not dispose of down the drain.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not widely published. The following protocols are representative methods based on the synthesis and analysis of similar halogenated sugar derivatives.

Representative Synthesis of a 3-Deoxy-3-substituted-D-glucose Derivative

This protocol is adapted from a general method for the synthesis of 3-deoxy-3-substituted-D-glucose derivatives via nucleophilic opening of an epoxide precursor.[1]

Objective: To synthesize a this compound derivative from a suitable protected epoxide precursor.

Materials:

-

1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose (epoxide precursor)

-

Tetraethylammonium (B1195904) chloride

-

1,1,2,2-Tetrachloroethane (B165197) (solvent)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

Dissolve the epoxide precursor (1 equivalent) and a catalytic amount of tetraethylammonium chloride in 1,1,2,2-tetrachloroethane in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound derivative.

-

Characterize the purified product by NMR and mass spectrometry.

Caption: General workflow for the synthesis of a this compound derivative.

Representative Purification and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used for the purification and analysis of chlorinated monosaccharides.

Objective: To purify and analyze this compound using HPLC.

Instrumentation and Materials:

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD))

-

Reversed-phase C18 column or a specialized carbohydrate analysis column

-

Mobile phase: Acetonitrile (B52724)/Water gradient

-

This compound sample

-

High-purity water and acetonitrile

Procedure:

-

Sample Preparation: Dissolve the crude this compound in the initial mobile phase solvent. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (e.g., starting with 5% acetonitrile and increasing to 50% over 30 minutes).

-

Flow Rate: 1.0 mL/min.

-

Detector: RID or ELSD.

-

-

Analysis: Inject the prepared sample onto the HPLC system.

-

Purification (if applicable): Collect the fractions corresponding to the desired peak.

-

Post-Purification: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified compound.

Biological Activity and Signaling Pathways

Direct experimental evidence on the biological activity and signaling pathways specifically modulated by this compound is limited. However, studies on its fluoro-analog, 3-deoxy-3-fluoro-D-glucose (3-FDG), provide insights into its potential metabolic fate and cellular effects. It is important to note that the difference in the halogen atom may lead to different biological activities.

Inferred Metabolic Pathway

Based on studies with 3-deoxy-3-fluoro-D-glucose, it is plausible that this compound is not a substrate for glycolysis but may be metabolized by other pathways. The primary metabolic routes for 3-FDG are direct oxidation and reduction, and it is hypothesized that this compound may follow a similar fate.[2]

Caption: Inferred metabolic pathway of this compound based on its fluoro-analog.

Potential Effects on Cellular Signaling

Halogenated glucose analogs, such as 2-deoxy-D-glucose and its derivatives, are known to interfere with glucose metabolism, particularly glycolysis. While this compound is not expected to be a direct substrate for glycolysis due to the modification at the C3 position, it may still have indirect effects on cellular energy metabolism. For instance, its metabolism via aldose reductase could consume NADPH, potentially impacting the cellular redox balance.

Studies on 2-halogenated glucose analogs have shown that they can inhibit glycolysis and preferentially kill hypoxic tumor cells.[3] The efficacy of these analogs is related to their ability to be phosphorylated by hexokinase. Given the substitution at the 3-position, it is less likely that this compound would be a substrate for hexokinase.

Conclusion

This compound is a valuable research compound for which detailed safety and biological data are still emerging. This guide provides a summary of the currently available information and best-practice recommendations for its safe handling and use in a research setting. Researchers should exercise caution, perform thorough risk assessments, and adhere to standard laboratory safety procedures. Further studies are warranted to fully elucidate its toxicological profile and biological mechanisms of action.

References

- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Glucose Uptake Assays in Research and Drug Development

These application notes provide a comprehensive overview and detailed protocols for measuring glucose uptake in cells, a critical process in metabolic research and a key target in drug discovery for diseases such as cancer and diabetes. The following sections detail the principles and methodologies for commonly employed glucose uptake assays.

Introduction to Glucose Uptake Assays

The measurement of glucose uptake is fundamental to understanding cellular metabolism and identifying therapeutic agents that modulate this process. Assays to quantify glucose transport into cells typically rely on glucose analogs. These molecules are recognized and transported by glucose transporters (GLUTs) but may differ in their subsequent intracellular metabolism. The choice of analog and detection method depends on the specific research question and experimental setup.

Commonly used glucose analogs include:

-

2-Deoxy-D-glucose (2-DG): This is the most widely used glucose analog. It is transported into the cell and phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG6P). Because 2-DG6P cannot be further metabolized in the glycolytic pathway, it accumulates intracellularly, providing a measure of glucose uptake.[1][2][3]

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxy-D-Glucose (2-NBDG): A fluorescently labeled glucose analog that allows for the direct visualization and quantification of glucose uptake by fluorescence microscopy, flow cytometry, or plate readers.[4][5][6]

-

3-O-Methyl-D-glucose (3-OMG): This analog is transported into the cell but is not phosphorylated. It therefore equilibrates across the cell membrane, and its uptake must be measured over a short time frame to reflect transport rates.[1][7][8]

-

Radiolabeled Glucose Analogs (e.g., [³H]-2-DG, [¹⁴C]-2-DG): These provide a highly sensitive method for quantifying glucose uptake and are often considered the gold standard.[1][4][8] However, their use involves handling radioactive materials, which requires special precautions and disposal procedures.[4]

Key Signaling Pathway: Insulin-Stimulated Glucose Uptake

A primary application of glucose uptake assays is to study insulin (B600854) signaling. In insulin-sensitive tissues like adipose and muscle, insulin binding to its receptor triggers a signaling cascade that results in the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake.

Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.

Experimental Protocols

The following are detailed protocols for colorimetric/luminescent and fluorescent glucose uptake assays.

Protocol 1: 2-Deoxy-D-glucose (2-DG) Uptake Assay (Colorimetric/Luminescent)

This protocol is based on the principle of measuring the intracellular accumulation of 2-DG6P.[2][10]

Experimental Workflow:

Caption: General workflow for a 2-deoxy-D-glucose uptake assay.

Materials:

-

Cells (e.g., 3T3-L1 adipocytes, L6 myotubes, or cancer cell lines)

-

96-well tissue culture plates

-

Serum-free and glucose-free culture medium

-

Krebs-Ringer Bicarbonate (KRB) buffer or Phosphate-Buffered Saline (PBS)

-

Test compounds (e.g., insulin, inhibitors)

-

2-Deoxy-D-glucose (2-DG)

-

Stop solution

-

Cell lysis buffer

-

Glucose Uptake-Glo™ Assay kit (Promega) or similar colorimetric/fluorometric detection kit[4][10]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and culture overnight.[4][5]

-

Serum Starvation: To increase glucose demand, incubate cells in serum-free medium for 4 hours to overnight.[11][12]

-

Glucose Starvation: Wash cells with glucose-free KRB buffer or PBS and incubate in the same buffer for 40-60 minutes at 37°C.[11]

-

Treatment: Add test compounds (e.g., insulin for stimulation, or inhibitors) and incubate for the desired time (e.g., 10-30 minutes for insulin).[4][12]

-

Initiate Glucose Uptake: Add 2-DG to a final concentration of 1 mM and incubate for 10-20 minutes at room temperature or 37°C.[4][11]

-

Stop Uptake: Add stop buffer to terminate the reaction and wash the cells three times with ice-cold PBS to remove extracellular 2-DG.[2][11]

-

Cell Lysis: Lyse the cells using the provided extraction or lysis buffer. Some protocols may require a freeze-thaw cycle followed by heating to inactivate enzymes.[2]

-

Detection:

-

Add neutralization buffer, followed by the detection reagent containing glucose-6-phosphate dehydrogenase (G6PDH) and NADP+.[10]

-

G6PDH oxidizes the accumulated 2-DG6P, leading to the reduction of NADP+ to NADPH.[10]

-

The amount of NADPH produced is proportional to the 2-DG uptake and is measured using a coupled enzymatic reaction that generates a colorimetric or luminescent signal.[3]

-

-

Measurement: Read the absorbance or luminescence on a microplate reader.

-

Data Analysis: Quantify 2-DG6P concentration using a standard curve and normalize to protein concentration or cell number.

Protocol 2: 2-NBDG Glucose Uptake Assay (Fluorescent)

This protocol utilizes the fluorescent glucose analog 2-NBDG for direct measurement of glucose uptake.

Materials:

-

Cells seeded in a black, clear-bottom 96-well plate

-

Glucose-free culture medium

-

Test compounds

-

2-NBDG

-

Assay Buffer (e.g., PBS)

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1.

-

Initiate Glucose Uptake: Add 2-NBDG (final concentration typically 150-200 µM) to the cells in glucose-free medium, along with test compounds.[4][5]

-

Incubation: Incubate for 10 minutes to 1.5 hours. The optimal time should be determined empirically for each cell line and experimental condition.[4][5]

-

Stop Uptake and Wash: Remove the 2-NBDG containing medium and wash the cells multiple times with ice-cold Assay Buffer to remove extracellular fluorescence.

-

Measurement:

-

Plate Reader: Measure fluorescence intensity at an excitation/emission of ~485/535 nm.[5]

-

Flow Cytometry: Harvest cells by trypsinization, wash, and resuspend in Assay Buffer. Analyze immediately on a flow cytometer.[4][5]

-

Microscopy: Visualize and quantify cellular fluorescence using a fluorescence microscope.

-

-

Data Analysis: Background fluorescence from control wells (no 2-NBDG) should be subtracted. Normalize the fluorescence signal to cell number or protein concentration.

Data Presentation

Quantitative data from glucose uptake assays should be presented in a clear and structured format.

Table 1: Typical Reagent Concentrations and Incubation Times

| Parameter | 2-DG Assay | 2-NBDG Assay | Reference |

| Cell Seeding Density | 1-5 x 10⁴ cells/well | 1-5 x 10⁴ cells/well | [4][5] |

| Serum Starvation | 4 - 12 hours | 4 - 12 hours | [11][12] |

| Glucose Starvation | 40 - 60 minutes | 40 - 60 minutes | [11] |

| Insulin Stimulation | 100 - 200 nM for 30 min | 5 - 100 nM for 30 min | [12] |

| Analog Concentration | 1 mM | 150 - 200 µM | [4][5][11] |

| Uptake Incubation | 10 - 20 minutes | 10 - 90 minutes | [4][5][11] |

Table 2: Example Data from a Glucose Uptake Assay

| Treatment | Glucose Uptake (pmol/min/mg protein) | % of Control |

| Vehicle Control | 50.2 ± 4.5 | 100% |

| Insulin (100 nM) | 155.8 ± 12.1 | 310% |

| Inhibitor X (10 µM) | 25.1 ± 3.2 | 50% |

| Insulin + Inhibitor X | 78.4 ± 8.9 | 156% |

Conclusion

The protocols and information provided herein offer a robust framework for researchers, scientists, and drug development professionals to accurately measure cellular glucose uptake. While assays based on 2-DG and 2-NBDG are well-established and versatile, the choice of the specific assay should be guided by the experimental goals, available equipment, and the cell systems being studied. These assays are invaluable tools for elucidating the mechanisms of metabolic control and for the discovery of novel therapeutics targeting glucose metabolism.

References

- 1. revvity.com [revvity.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Glucose Transport Kinetics

Topic: Using a Glucose Analog to Measure Glucose Transport Kinetics

Audience: Researchers, scientists, and drug development professionals.

Note on 3-Chloro-3-deoxy-D-glucose (3-Cl-DG): Information regarding the specific use of this compound (3-Cl-DG) for measuring glucose transport kinetics is limited in publicly available scientific literature. It is described as a synthetic compound for studying substituent effects on membrane transport, potentially through passive diffusion[1]. Without established protocols and kinetic data for its interaction with glucose transporters, the following application notes and protocols are based on the well-characterized and widely used glucose analog, 2-deoxy-D-glucose (2-DG) . The principles and experimental workflows described can serve as a comprehensive guide and can be adapted for the characterization of new glucose analogs like 3-Cl-DG, once their transport and metabolic fates are determined.

Introduction to Measuring Glucose Transport Kinetics

Glucose transport across the plasma membrane is a critical and often rate-limiting step in cellular metabolism. This process is primarily mediated by two families of glucose transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs)[2][3]. Dysregulation of glucose transport is a hallmark of various diseases, including cancer and diabetes. Consequently, measuring the kinetics of glucose transport is fundamental to understanding cellular metabolism and for the development of therapeutic agents.

Glucose analogs are indispensable tools for these measurements. An ideal analog is transported into the cell by the same transporters as glucose but is not fully metabolized, allowing for its accumulation and quantification as a proxy for glucose uptake.

Mechanism of Common Glucose Analogs

-

2-deoxy-D-glucose (2-DG): This is the most common analog for glucose uptake assays[1]. It is transported into the cell by GLUTs and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized in the glycolytic pathway and accumulates intracellularly[1]. This trapping mechanism makes it ideal for measuring unidirectional glucose transport.

-

3-O-methyl-D-glucose (3-OMG): This analog is transported by GLUTs but is not a substrate for hexokinase, meaning it is not phosphorylated[1][4]. It equilibrates across the cell membrane, and its initial rate of uptake can be used to measure glucose transport.

Data Presentation: Comparative Kinetics of Glucose and Analogs

The selection of a glucose analog is critical and depends on the specific research question. The following table summarizes key kinetic parameters for D-glucose and commonly used analogs. Data for 3-Cl-DG is not available, but if it were to be characterized, its parameters would be compared in a similar manner.

| Compound | Transporter(s) | Phosphorylated by Hexokinase? | Typical Km (for transport) | Key Characteristics & Use Cases |

| D-Glucose | GLUTs, SGLTs | Yes | 1-20 mM (varies by GLUT isoform)[5][6] | Natural substrate; used in competitive binding and transport assays. |

| 2-deoxy-D-glucose (2-DG) | GLUTs | Yes[1] | 0.5 - 10 mM[3][6] | Trapped intracellularly after phosphorylation; ideal for endpoint accumulation assays.[1] |

| 3-O-methyl-D-glucose (3-OMG) | GLUTs | No[1][4] | 6.1 mM (in rat heart)[7] | Not metabolized; used for measuring initial transport rates before equilibrium is reached.[4] |

| 3-deoxy-3-fluoro-D-glucose (3-FDG) | GLUTs | Yes (at a lower rate than 2-DG)[7] | 0.62 mM (in rat brain synaptosomes)[8] | Can be radiolabeled with ¹⁸F for PET imaging; phosphorylated and partially trapped.[7] |

Experimental Protocols

Protocol 1: Radiolabeled 2-Deoxy-D-glucose Uptake Assay

This protocol is a standard method for quantifying glucose uptake in cultured cells using radiolabeled 2-DG (e.g., [³H]2-DG or [¹⁴C]2-DG).

Materials:

-

Cultured cells (e.g., adipocytes, muscle cells, cancer cell lines)

-

Cell culture medium (e.g., DMEM)

-

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (or other suitable glucose-free buffer)

-

Radiolabeled 2-deoxy-D-glucose ([³H]2-DG or [¹⁴C]2-DG)

-

Unlabeled 2-deoxy-D-glucose

-

Insulin (B600854) or other stimulants (if applicable)

-

Cytochalasin B (as a negative control for GLUT-mediated transport)

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 12-well or 24-well) and grow to the desired confluency.

-

Serum Starvation: To reduce basal glucose uptake, serum-starve the cells for 3-4 hours or overnight in serum-free medium.

-

Glucose Starvation: Wash the cells twice with warm PBS and then incubate in glucose-free KRPH buffer for 40-60 minutes.

-

Stimulation: Treat the cells with your compound of interest or a positive control (e.g., 100 nM insulin for insulin-responsive cells) for the desired time (e.g., 20-30 minutes). Include a vehicle control. For a negative control, pre-incubate a set of wells with Cytochalasin B (e.g., 10 µM) to inhibit GLUT-mediated transport.

-

Initiate Glucose Uptake: Add radiolabeled 2-DG (final concentration typically 0.1-1.0 µCi/mL) along with unlabeled 2-DG (to a final concentration that is below the Km of the transporter, e.g., 10-100 µM) to each well.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake for the specific cell type.

-

Stop Uptake: Terminate the assay by aspirating the uptake solution and rapidly washing the cells three times with ice-cold PBS to remove extracellular tracer.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature to ensure complete lysis.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Protein Normalization: Determine the protein concentration in each well from a parallel plate or by using a portion of the lysate to normalize the radioactivity counts (e.g., counts per minute per microgram of protein).

Protocol 2: Colorimetric/Fluorometric 2-Deoxy-D-glucose Uptake Assay

This non-radioactive method relies on the enzymatic detection of accumulated 2-DG6P.

Materials:

-

Cultured cells

-

Glucose-free culture medium

-

2-deoxy-D-glucose (2-DG)

-

Stimulants and inhibitors as in Protocol 1

-

Cell lysis/extraction buffer

-

Enzyme mix (containing Glucose-6-Phosphate Dehydrogenase, G6PDH)

-

NADP⁺/NADPH and a substrate that is reduced by NADPH to produce a colored or fluorescent product.

-

Microplate reader (for absorbance or fluorescence)

-

Commercial kits are available (e.g., from Cayman Chemical, Sigma-Aldrich, Abcam) and their specific protocols should be followed.[6][9]

General Procedure:

-

Cell Seeding, Starvation, and Stimulation: Follow steps 1-4 from Protocol 1.

-

Initiate Glucose Uptake: Add non-radiolabeled 2-DG (e.g., 1 mM final concentration) to each well.

-

Incubation: Incubate for 10-20 minutes at 37°C.

-

Stop and Wash: Follow step 7 from Protocol 1.

-

Cell Lysis and Neutralization: Lyse the cells according to the kit instructions. This often involves a specific extraction buffer and may require a heating step to inactivate endogenous enzymes, followed by neutralization.

-

Enzymatic Reaction: Add the enzyme mix containing G6PDH and NADP⁺ to the cell lysates. The G6PDH will oxidize the accumulated 2-DG6P, leading to the reduction of NADP⁺ to NADPH.

-

Detection: A second enzymatic reaction is often used to amplify the signal, where the generated NADPH is used to reduce a substrate, producing a chromophore or fluorophore.

-

Measurement: Read the absorbance or fluorescence on a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of 2-DG6P to quantify the amount of 2-DG taken up by the cells. Normalize to protein concentration.

Visualizations

Signaling Pathway for Insulin-Stimulated Glucose Uptake

Caption: Insulin signaling cascade leading to GLUT4 translocation.

Experimental Workflow for a Radiolabeled 2-DG Uptake Assay

Caption: Workflow for a radiolabeled glucose uptake assay.

Logical Relationship of Glucose Analog Fates

Caption: Metabolic fate of glucose analogs after transport.

References

- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Kinetics of transport and phosphorylation of 2-fluoro-2-deoxy-D-glucose in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of D-glucose and 2-deoxy-D-glucose transport by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Plants, 3-O-Methylglucose Is Phosphorylated by Hexokinase But Not Perceived as a Sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Application Notes and Protocols: 3-Chloro-3-deoxy-D-glucose as a Probe for GLUT1 Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Facilitative glucose transporters (GLUTs) are a family of membrane proteins that mediate the transport of glucose and other hexoses across the plasma membrane. Among the 14 known GLUT isoforms, GLUT1 is ubiquitously expressed and responsible for the basal glucose uptake in most cell types. Its overexpression is a hallmark of various cancers, making it a prime target for diagnostic and therapeutic development. 3-Chloro-3-deoxy-D-glucose (3-Cl-3-DG) is a synthetic glucose analog that, due to its structural similarity to D-glucose, has the potential to be utilized as a probe to study the function and activity of GLUT1 transporters. This document provides detailed application notes and protocols for the use of 3-Cl-3-DG in GLUT1 research.

Principle and Mechanism of Action

3-Cl-3-DG is expected to interact with GLUT1 as a competitive inhibitor of glucose transport. The substitution of the hydroxyl group at the C-3 position with a chlorine atom likely allows the molecule to be recognized by the glucose binding site of the GLUT1 transporter. However, this modification may hinder its transport and subsequent metabolism. By competing with glucose for binding to GLUT1, 3-Cl-3-DG can be used to probe the presence and activity of GLUT1 on the cell surface. Its primary applications are in competitive binding assays and as an inhibitor of glucose uptake to study the downstream effects of GLUT1 inhibition on cellular metabolism.

Quantitative Data

The following tables provide examples of quantitative data for known GLUT1 substrates and inhibitors. These values should be used as a reference, and the corresponding kinetic parameters for 3-Cl-3-DG must be determined experimentally.

Table 1: Kinetic Parameters of Glucose Analogs for GLUT1

| Compound | Km (mM) | Vmax (relative to D-glucose) | Transported? | Reference Compound |

| D-Glucose | 1-7 | 1.0 | Yes | Natural Substrate |

| 2-Deoxy-D-glucose (2-DG) | 1-10 | ~1.0 | Yes | Commonly used probe |

| 3-O-Methyl-D-glucose | 10-20 | ~1.0 | Yes | Non-metabolized probe |

| This compound | To be determined | To be determined | To be determined | Subject of this protocol |

Table 2: Inhibitory Constants of Known GLUT1 Inhibitors

| Inhibitor | IC50 / Ki | Type of Inhibition |

| Cytochalasin B | ~1 µM (Ki) | Non-competitive |

| Phloretin | ~10 µM (Ki) | Competitive |

| WZB117 | ~150 nM (IC50) | Non-competitive |

| BAY-876 | ~2 nM (IC50) | Non-competitive |

| This compound | To be determined | Likely Competitive |

Experimental Protocols

Protocol 1: Competitive Inhibition of Glucose Uptake using Radiolabeled 2-Deoxy-D-glucose

This protocol determines the inhibitory potential of 3-Cl-3-DG on GLUT1-mediated glucose uptake using a radiolabeled glucose analog.

Materials:

-

GLUT1-expressing cells (e.g., HEK293-GLUT1, erythrocytes, or cancer cell lines with high GLUT1 expression)

-

This compound (3-Cl-3-DG)

-

[³H]-2-deoxy-D-glucose ([³H]-2-DG) or [¹⁴C]-2-deoxy-D-glucose ([¹⁴C]-2-DG)

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4)

-

Phloretin or Cytochalasin B (as a positive control for inhibition)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1% SDS in 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Preparation: Seed GLUT1-expressing cells in a 24-well plate and grow to 80-90% confluency.

-

Glucose Starvation: Wash cells twice with warm KRH buffer and incubate in glucose-free KRH buffer for 30-60 minutes at 37°C.

-

Inhibitor Incubation: Prepare a range of concentrations of 3-Cl-3-DG in glucose-free KRH buffer. Also, prepare a known GLUT1 inhibitor (e.g., 50 µM Phloretin) as a positive control and a vehicle control (KRH buffer alone).

-

Aspirate the starvation buffer and add the inhibitor solutions to the respective wells. Incubate for 15-30 minutes at 37°C.

-

Uptake Assay: To each well, add [³H]-2-DG or [¹⁴C]-2-DG to a final concentration of 0.1-1 µCi/mL along with a low concentration of unlabeled 2-DG (e.g., 10-100 µM). Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined to ensure initial uptake rates are measured.

-

Termination of Uptake: Aspirate the uptake solution and rapidly wash the cells three times with ice-cold PBS to stop the transport process.

-

Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.

-

Scintillation Counting: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the protein concentration in each well to normalize the counts per minute (CPM). Calculate the percentage of inhibition for each concentration of 3-Cl-3-DG relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the 3-Cl-3-DG concentration to determine the IC₅₀ value.

Caption: Workflow for determining the inhibitory effect of 3-Cl-3-DG.

Protocol 2: Synthesis of Radiolabeled this compound

To directly measure the transport kinetics of 3-Cl-3-DG, a radiolabeled version is required. The following is a proposed synthetic scheme.

Note: This is a generalized protocol and requires a specialized radiochemistry facility and expertise.

Materials:

-

D-Glucal

-

N-Chlorosuccinimide (NCS)

-

[³H]₂O or H₂[¹⁴C]O

-

Appropriate catalysts and solvents (e.g., acetonitrile)

-

Purification system (e.g., HPLC)

Procedure:

-

Chlorination of D-Glucal: The synthesis would likely start from a readily available glucose derivative like D-glucal.

-

Radiolabel Incorporation: A key step would be the introduction of the radiolabel. This could potentially be achieved through a hydration reaction using tritiated water ([³H]₂O) or by using a starting material containing Carbon-14.

-

Stereoselective Synthesis: The reaction conditions would need to be carefully controlled to ensure the correct stereochemistry of the final product.

-

Purification: The final radiolabeled 3-Cl-3-DG would need to be purified, typically by High-Performance Liquid Chromatography (HPLC), and its radiochemical purity and specific activity determined.

Caption: A generalized workflow for the synthesis of radiolabeled 3-Cl-3-DG.

Signaling Pathways and Logical Relationships

The primary mechanism of action of 3-Cl-3-DG is the direct inhibition of glucose transport through GLUT1. This leads to a reduction in intracellular glucose, which subsequently impacts downstream metabolic pathways, most notably glycolysis.

Caption: Inhibition of GLUT1 by 3-Cl-3-DG disrupts glucose uptake and glycolysis.

Conclusion

This compound holds promise as a research tool for investigating GLUT1 transporters. While specific data on its interaction with GLUT1 is currently lacking, the protocols outlined in these application notes provide a solid framework for its characterization and use. By employing competitive binding assays and developing radiolabeled tracers, researchers can elucidate the kinetic parameters of 3-Cl-3-DG and utilize it as a valuable probe to explore the role of GLUT1 in health and disease. As with any novel probe, thorough validation and optimization are crucial for obtaining reliable and reproducible results.

Application of 3-Chloro-3-deoxy-D-glucose in Cancer Cell Metabolism Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a profound metabolic reprogramming, characterized by an increased reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This metabolic shift presents a promising target for anticancer therapies. 3-Chloro-3-deoxy-D-glucose is a synthetic glucose analog designed to interfere with cancer cell metabolism. Similar to its well-studied counterpart, 2-deoxy-D-glucose (2-DG), this compound is anticipated to be taken up by cancer cells through glucose transporters (GLUTs) and subsequently interfere with glycolysis.[1][3] This interference can lead to a depletion of intracellular ATP, induction of cellular stress, and ultimately, apoptosis.[4][5] These application notes provide an overview of the potential applications of this compound in cancer research and detailed protocols for its investigation.

Note: Research on this compound is not as extensive as that on 2-deoxy-D-glucose (2-DG). The following data and protocols are largely based on studies involving 2-DG and should be adapted and optimized for this compound.